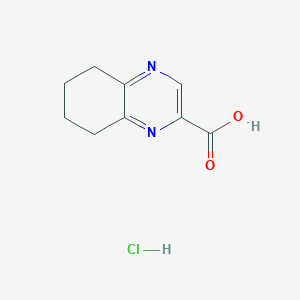

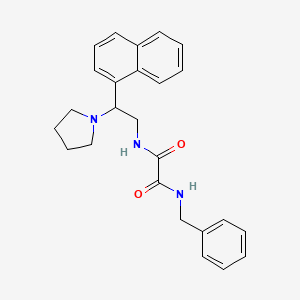

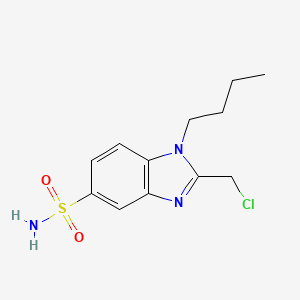

![molecular formula C18H20N4O4S B2530144 (Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173568-72-3](/img/structure/B2530144.png)

(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that share structural motifs, such as the Z-configuration of the methoxyimino group and the presence of a benzothiazole or pyrazole moiety. These structural features are often seen in compounds with antibiotic or fungicidal properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . Another related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, was synthesized from aminoisoxazoles through skeletal rearrangement and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and the need for maintaining the Z-configuration.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a related compound was unambiguously determined by this method . The molecular structure analysis is crucial for understanding the compound's conformation and stereochemistry, which are important factors in its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require careful control of conditions to obtain the desired Z-isomer. For example, O-methylation reactions have been used to selectively produce the Z-isomer of a methoxyiminoacetate, which is a key step in the synthesis of the target compound . The reactivity of the methoxyimino group and the presence of other functional groups like the benzothiazole or pyrazole rings are important considerations in the design of synthetic routes and potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the overall molecular polarity, and the steric hindrance around reactive sites are factors that would be analyzed to predict the behavior of the compound under different conditions. Although the papers do not provide specific data on the compound , they do offer insights into the properties of structurally related compounds, which can be informative .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors, which play a crucial role in the development of diabetic complications. The study highlights the synthesis process and evaluates the compounds' inhibitory potency, providing a basis for further development of novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Heterocyclic System Synthesis

Research into the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates the versatility of related compounds in synthesizing complex heterocyclic systems, which are important in drug discovery and development (Lovro Selič et al., 1997).

Cephem Antibiotic Synthesis

Another study details the practical preparation of a Z-isomer crucial for the side chain of fourth-generation cephem antibiotics, illustrating the importance of such compounds in antibiotic development. This work underscores the compound's role in the synthesis pathway and its potential application in creating new antibiotic treatments (K. Tatsuta et al., 1994).

Fungicidal Activity

Research into novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates demonstrates moderate fungicidal activity against Rhizoctonia solani, highlighting the potential agricultural applications of similar compounds (Yuanyuan Liu et al., 2014).

properties

IUPAC Name |

methyl 2-[2-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-10-6-11(2)15-13(7-10)22(9-14(23)25-4)18(27-15)19-16(24)12-8-21(3)20-17(12)26-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLSLTYYJIRTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CN(N=C3OC)C)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

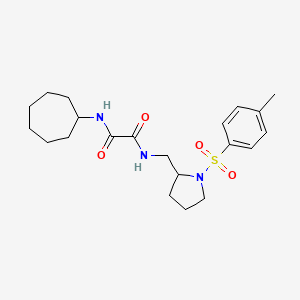

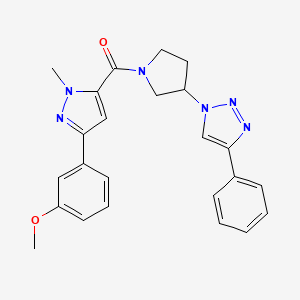

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

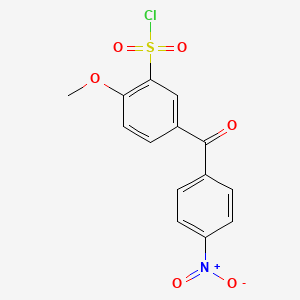

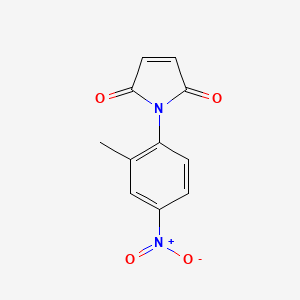

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)

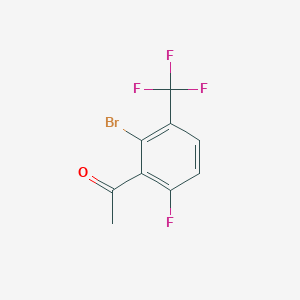

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)

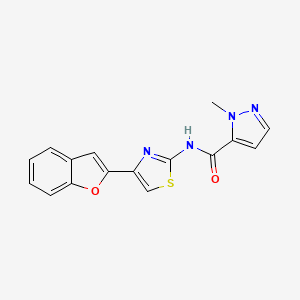

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)